molecular formula C10H13FS B8077800 1-(tert-Butylsulfanyl)-4-fluorobenzene CAS No. 52323-92-9

1-(tert-Butylsulfanyl)-4-fluorobenzene

Cat. No.: B8077800
CAS No.: 52323-92-9
M. Wt: 184.28 g/mol
InChI Key: XIYWQFHKNOWKHJ-UHFFFAOYSA-N
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Description

1-(tert-Butylsulfanyl)-4-fluorobenzene is an organic compound characterized by a benzene ring substituted with a tert-butylsulfanyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butylsulfanyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. This method typically starts with 4-fluoronitrobenzene, which undergoes reduction to form 4-fluoroaniline. The aniline derivative is then reacted with tert-butylthiol in the presence of a suitable catalyst, such as a Lewis acid, to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale S_NAr reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylsulfanyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the benzene ring.

    Substitution: The fluorine atom can be substituted by nucleophiles in S_NAr reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified benzene derivatives.

    Substitution: Various substituted benzene compounds depending on the nucleophile used.

Scientific Research Applications

1-(tert-Butylsulfanyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(tert-Butylsulfanyl)-4-fluorobenzene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can modulate the compound’s lipophilicity and binding affinity, while the fluorine atom can influence its electronic properties, enhancing its activity and selectivity.

Comparison with Similar Compounds

    1-(tert-Butylsulfanyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-(tert-Butylsulfanyl)-4-bromobenzene: Contains a bromine atom, leading to different reactivity and applications.

    1-(tert-Butylsulfanyl)-4-iodobenzene: Iodine substitution offers unique reactivity patterns.

Uniqueness: 1-(tert-Butylsulfanyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The combination of the tert-butylsulfanyl group and fluorine atom makes it particularly valuable in synthetic chemistry and materials science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-tert-butylsulfanyl-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYWQFHKNOWKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495791
Record name 1-(tert-Butylsulfanyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52323-92-9
Record name 1-(tert-Butylsulfanyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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